

# N-Methyl-L-proline CAS number and chemical structure

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *N-Methyl-L-proline*

Cat. No.: B554855

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## An In-depth Technical Guide to N-Methyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methyl-L-proline**, a pivotal molecule in various scientific disciplines. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in pharmaceutical research and development.

### Core Chemical Identity

**N-Methyl-L-proline**, also known as hygric acid, is a derivative of the amino acid L-proline where the amino group is methylated.<sup>[1][2]</sup> This modification confers unique properties that are leveraged in organic synthesis and medicinal chemistry.

CAS Number: 475-11-6<sup>[3][4]</sup>

Chemical Structure:

Caption: Chemical structure of **N-Methyl-L-proline**.

### Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **N-Methyl-L-proline** is presented below.

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> NO <sub>2</sub>	[3][4]
Molecular Weight	129.16 g/mol	[3][4]
Appearance	White to off-white powder	[3]
Purity	≥ 98%	[3]
Melting Point	114-116 °C	
Optical Rotation [ $\alpha$ ] <sup>25</sup> D	78 ± 1° (c=2 in MeOH)	[3]
SMILES	CN1CCC[C@H]1C(=O)O	
InChI Key	CWLQUGTUXBXTLF-YFKPBYRVSA-N	

## Experimental Protocols

### Synthesis of N-Methyl-L-proline via Eschweiler-Clarke Reaction

The N-methylation of L-proline can be achieved through the Eschweiler-Clarke reaction, which utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[1][5][6][7] This method is advantageous as it avoids the formation of quaternary ammonium salts.[5][7]

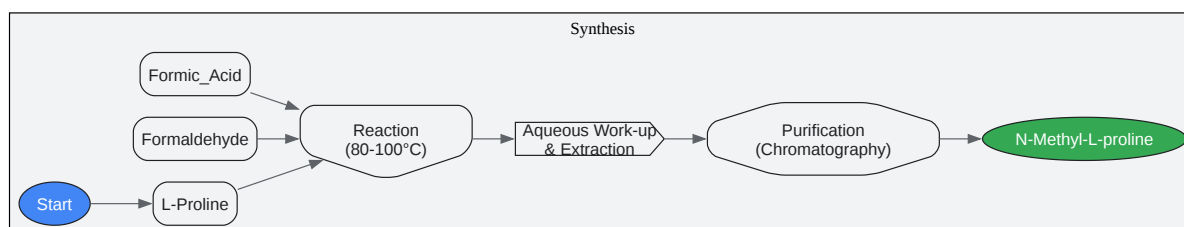
Reaction Scheme:



Detailed Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-proline (1 equivalent).

- **Reagent Addition:** Add an aqueous solution of formaldehyde (37%, ~1.1-1.2 equivalents) to the flask.[7][8] Subsequently, slowly add formic acid (~1.8-2.2 equivalents) to the mixture.[7][8] The addition of formic acid may initiate an exothermic reaction.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C for several hours (e.g., 18 hours) or until the evolution of carbon dioxide ceases.[7][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, dilute it with water and acidify with a strong acid such as HCl. Extract the aqueous phase with an organic solvent (e.g., dichloromethane) to remove any unreacted starting materials or byproducts.[7]
- **Isolation:** Basify the aqueous phase to a pH of approximately 11 and extract the product into an organic solvent like dichloromethane.[7] Combine the organic layers, dry over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **N-Methyl-L-proline** can be further purified by column chromatography or recrystallization.[7] For higher purity, ion-exchange chromatography can be employed.[9]

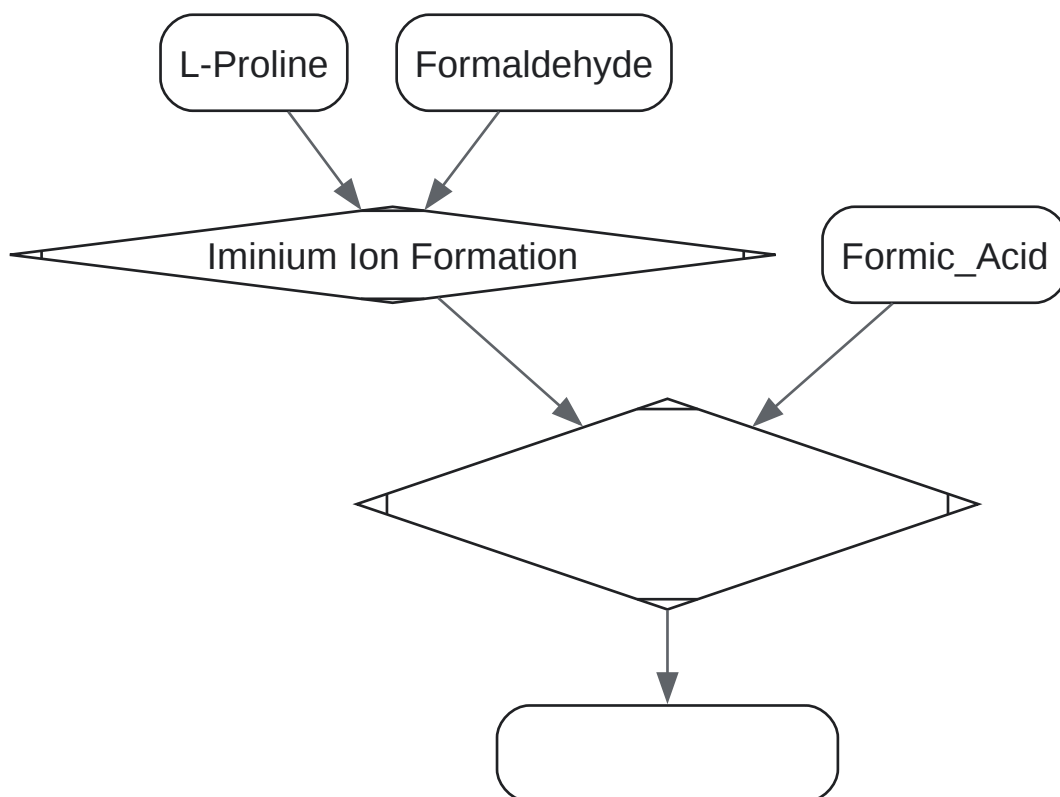


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Caption: Experimental workflow for the synthesis of **N-Methyl-L-proline**.

## Mechanism of the Eschweiler-Clarke Reaction

The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently reduced by formic acid.<sup>[1][5][7]</sup>



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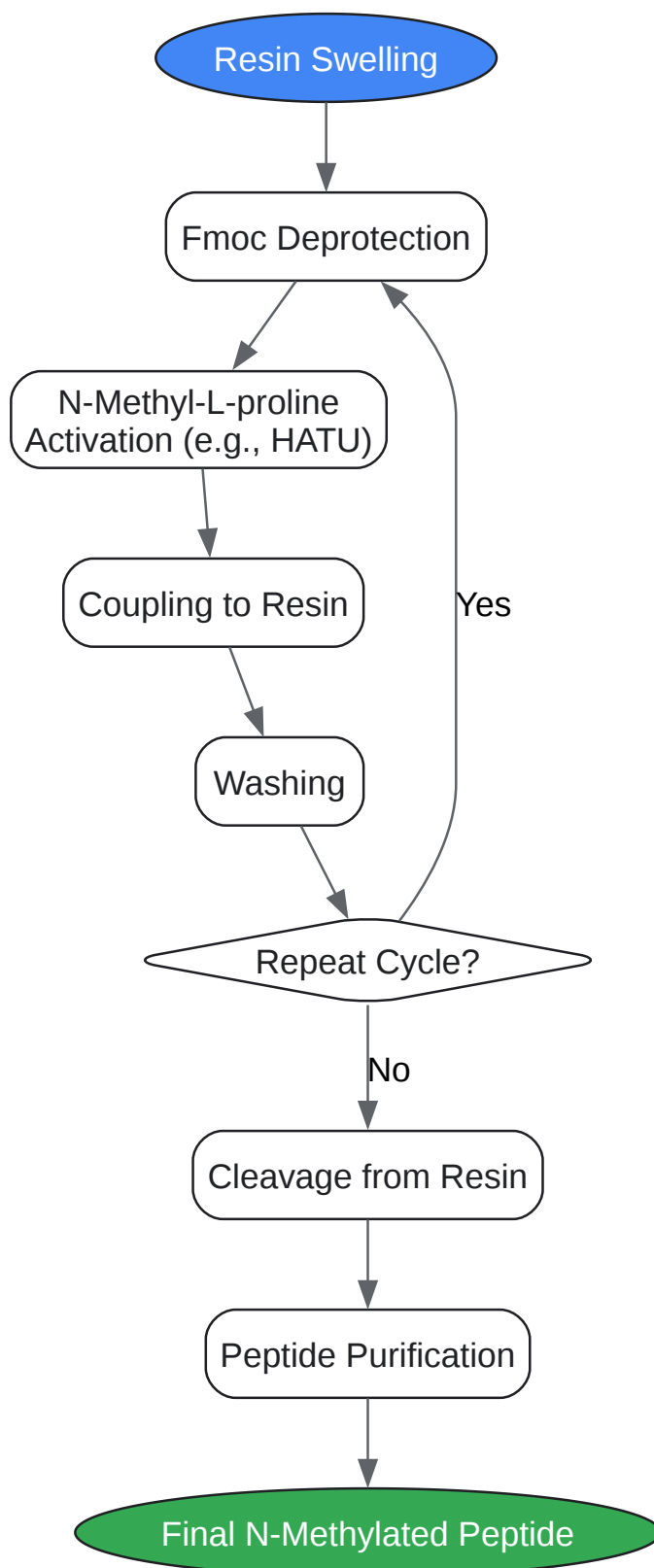
Caption: Simplified mechanism of the Eschweiler-Clarke reaction for N-methylation of L-proline.

## Applications in Research and Drug Development

**N-Methyl-L-proline** is a versatile building block with significant applications in several areas of chemical and pharmaceutical research.

### Peptide Synthesis

The incorporation of N-methylated amino acids, such as **N-Methyl-L-proline**, into peptide chains can enhance their therapeutic properties. This modification can lead to increased metabolic stability, improved cell permeability, and favorable conformational constraints.

Workflow for Solid-Phase Peptide Synthesis (SPPS) with **N-Methyl-L-proline**:[Click to download full resolution via product page](#)

Caption: General workflow for incorporating **N-Methyl-L-proline** in solid-phase peptide synthesis.

## Chiral Catalyst in Asymmetric Synthesis

Proline and its derivatives are well-established organocatalysts for various asymmetric reactions. **N-Methyl-L-proline** can also act as a chiral catalyst, influencing the stereochemical outcome of a reaction to favor the formation of a specific enantiomer.

## Natural Occurrence and Biological Relevance

**N-Methyl-L-proline** is found naturally in various plants, including citrus fruits. It is considered a plant and human metabolite.<sup>[1]</sup> Its presence in biological systems suggests potential roles in metabolic pathways, although specific signaling pathways directly involving **N-Methyl-L-proline** are not as well-elucidated as those for its parent amino acid, L-proline.

## Conclusion

**N-Methyl-L-proline** is a valuable and versatile compound for researchers and professionals in drug development and organic synthesis. Its unique structural features provide a means to enhance the properties of peptides and to control stereochemistry in asymmetric reactions. The synthetic methods are well-established, and its commercial availability makes it an accessible tool for a wide range of applications. Further research into its biological roles may uncover new opportunities for its use in medicine and biotechnology.

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- To cite this document: BenchChem. [N-Methyl-L-proline CAS number and chemical structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554855#n-methyl-l-proline-cas-number-and-chemical-structure]

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Address: 3281 E Guasti Rd  
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